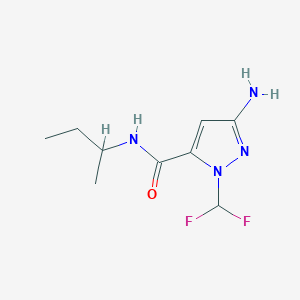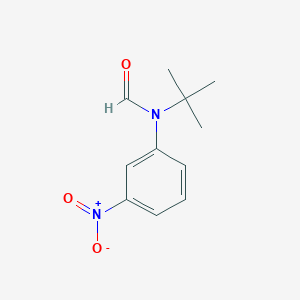
N-tert-butyl-N-(3-nitrophenyl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-tert-butyl-N-(3-nitrophenyl)formamide, commonly known as NBPF, is a chemical compound that has gained significant attention in scientific research in recent years. It is a nitroaromatic compound that has been shown to exhibit potent biological activity. The synthesis of NBPF is a complex process that involves several steps. In
Wirkmechanismus
The mechanism of action of NBPF is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. NBPF has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
NBPF has been shown to exhibit potent biological activity. It has been shown to inhibit the growth of cancer cells, bacteria, and fungi. NBPF has also been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of NBPF is its potent biological activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation, as well as the development of inflammatory diseases. However, one of the limitations of NBPF is its complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the study of NBPF. One direction is to study the mechanism of action of NBPF in more detail. This could lead to the development of more potent and selective inhibitors of cancer cell growth and proliferation, as well as the development of new treatments for inflammatory diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of NBPF in more detail. This could lead to the development of more effective dosing regimens for the use of NBPF in the treatment of cancer and inflammatory diseases.
Synthesemethoden
The synthesis of NBPF is a complex process that involves several steps. The first step in the synthesis of NBPF is the preparation of 3-nitrobenzaldehyde. This is achieved by the nitration of benzaldehyde using nitric acid. The resulting product is then subjected to a Grignard reaction with tert-butyl magnesium chloride to form the corresponding alcohol. The alcohol is then oxidized to form the corresponding aldehyde, which is reacted with ammonia to form NBPF.
Wissenschaftliche Forschungsanwendungen
NBPF has been widely studied for its biological activity. It has been shown to exhibit potent antitumor activity in vitro and in vivo. NBPF has also been shown to inhibit the growth of certain bacteria and fungi. In addition, NBPF has been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-tert-butyl-N-(3-nitrophenyl)formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)12(8-14)9-5-4-6-10(7-9)13(15)16/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPYAJGRTAUABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2572572.png)
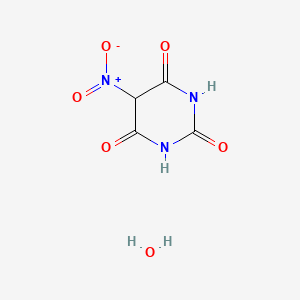
![ethyl 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2572576.png)
![3-acetyl-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2572577.png)
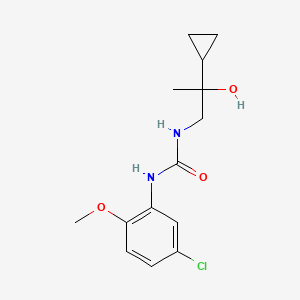
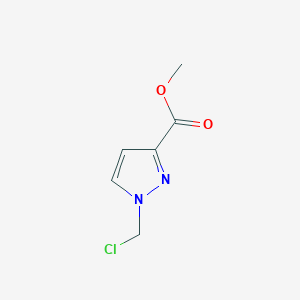
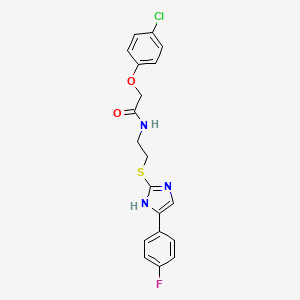

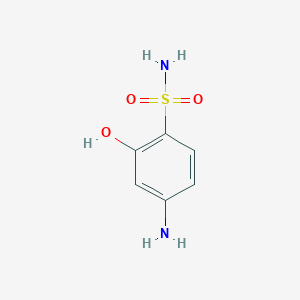
![2-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide](/img/structure/B2572587.png)

![2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2572591.png)
